

TCO-PEG11-TCO: A Technical Guide to its Application in Bioorthogonal Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG11-TCO is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation and biomedical research. This molecule features two terminal trans-cyclooctene (TCO) groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The TCO moieties are highly reactive dienophiles in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with 1,2,4,5-tetrazines. This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, allowing for the efficient formation of stable covalent bonds under mild, aqueous conditions.[1]

The PEG11 linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance, making **TCO-PEG11-TCO** a versatile tool for a range of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of antibody-drug conjugates (ADCs) and other drug delivery systems, and the formation of biocompatible hydrogels.[1][2]

Core Applications in Research Proteolysis Targeting Chimeras (PROTACs)

TCO-PEG11-TCO is commercially available as a PEG-based linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein





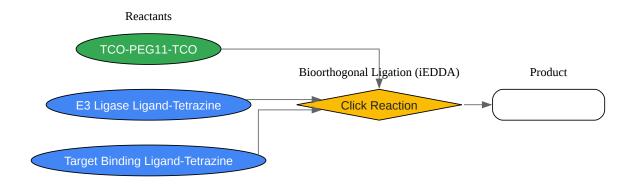


by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the resulting degrader.

While specific examples of PROTACs synthesized using the **TCO-PEG11-TCO** linker and their corresponding degradation data are not extensively detailed in the currently available literature, the principle of its use lies in a modular, click-chemistry-based approach to PROTAC assembly. A tetrazine-functionalized target-binding ligand and a tetrazine-functionalized E3 ligase-binding ligand can be readily conjugated to the two TCO ends of the **TCO-PEG11-TCO** linker.

Logical Workflow for PROTAC Synthesis using **TCO-PEG11-TCO**:





Reaction with Tetrazine-NHS
Step 2: Activation

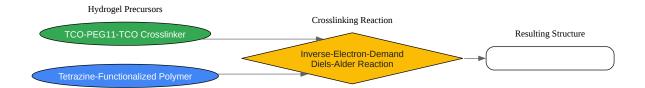
Tetrazine-Modified Antibody

Step 3: Bioorthogonal Ligation

TCO-Tetrazine Click Reaction

Step 4: Final Product





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